molecular formula C15H17N3O2 B5844436 N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea

N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5844436
M. Wt: 271.31 g/mol
InChI Key: QRKPMSYKJQLVHZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea (EPMU) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the activity of certain enzymes in insects and plants.

Mechanism of Action

N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exerts its anti-tumor activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Inhibition of this enzyme results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea exhibits low toxicity and does not cause significant damage to normal cells. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, which may lead to the release of pro-inflammatory cytokines and subsequent immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is its potent anti-tumor activity, which makes it a promising candidate for the development of anti-cancer drugs. However, N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea has also been shown to exhibit activity against normal cells, which may limit its use in clinical settings. Additionally, the synthesis of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea is a multi-step process, which may make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea and its potential applications in various fields. One area of future research could focus on the development of more efficient and cost-effective synthesis methods for N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea. Additionally, studies could be conducted to investigate the potential use of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to assess the potential environmental impact of N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea, particularly in the context of its use as an insecticide and herbicide.

Synthesis Methods

N-(2-ethoxyphenyl)-N'-(3-pyridinylmethyl)urea can be synthesized through a two-step process involving the reaction of 2-ethoxyaniline with chloroformate followed by the reaction of the resulting intermediate with 3-pyridinemethylamine. The final product is obtained by purification through recrystallization.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-8-4-3-7-13(14)18-15(19)17-11-12-6-5-9-16-10-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKPMSYKJQLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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